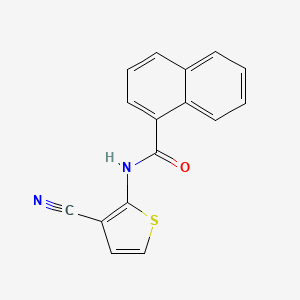

N-(3-cyanothiophen-2-yl)naphthalene-1-carboxamide

Description

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2OS/c17-10-12-8-9-20-16(12)18-15(19)14-7-3-5-11-4-1-2-6-13(11)14/h1-9H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNQAJIZIMKIDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(C=CS3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)naphthalene-1-carboxamide typically involves the reaction of 3-cyanothiophene-2-amine with naphthalene-1-carboxylic acid. The reaction is carried out under N-acylation conditions, where the amine group of the thiophene derivative reacts with the carboxylic acid to form the amide bond . The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine group.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be employed.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)naphthalene-1-carboxamide has shown potential in various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)naphthalene-1-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

N-(1,3-Thiazol-2-yl)naphthalene-1-carboxamide

- Structure : Replaces the thiophene ring with a thiazole (sulfur and nitrogen-containing heterocycle).

- Key Properties: Molecular Weight: 254.31 g/mol logP: 3.24 (indicative of moderate lipophilicity) Hydrogen Bond Acceptors/Donors: 3/1 .

N-(Alkoxyphenyl)-2-hydroxynaphthalene-1-carboxamides

- Examples :

- Comparison: The hydroxyl and alkoxy groups on the phenyl ring increase polarity, reducing logP (estimated ~2.5–3.0) compared to the cyano-thiophene derivative. These groups enhance antimycobacterial activity but may limit blood-brain barrier penetration .

N-(3-Cyanothiophen-2-yl)-3-fluorobenzamide

- Structure : Benzamide analogue with a fluorine substituent.

- Key Properties: CAS 749919-37-7; lipophilicity likely higher than hydroxy-substituted analogues due to the cyano group .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

| Compound | Molecular Weight (g/mol) | logP | H-Bond Acceptors | H-Bond Donors | Key Substituents |

|---|---|---|---|---|---|

| N-(3-Cyanothiophen-2-yl)naphthalene-1-carboxamide* | ~279.3 | ~3.5 | 3 | 1 | Thiophene-3-cyano |

| N-(1,3-Thiazol-2-yl)naphthalene-1-carboxamide | 254.31 | 3.24 | 3 | 1 | Thiazole |

| 2-Hydroxy-N-(4-methoxyphenyl)naphthalene-1-carboxamide | 294.11 | ~2.8 | 4 | 2 | 4-Methoxyphenyl, 2-hydroxy |

| N-(3-Cyanothiophen-2-yl)-3-fluorobenzamide | 270.28 | ~3.2 | 3 | 1 | Benzene, 3-fluoro |

*Estimated based on structural analogs .

Biological Activity

N-(3-cyanothiophen-2-yl)naphthalene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmaceuticals and material sciences.

Chemical Structure and Properties

The compound features a naphthalene backbone with a carboxamide group and a thiophene ring substituted with a cyano group. Its molecular formula includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S), contributing to its unique reactivity and biological profile.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Similar compounds have shown potential against various bacterial strains, suggesting that this compound may also possess antimicrobial properties.

- Anticancer Properties : The presence of the thiophene ring and cyano group is associated with the inhibition of enzymes involved in cancer pathways, making it a candidate for anticancer drug development.

- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, potentially providing therapeutic benefits in inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical to disease processes, such as those involved in cancer progression or inflammation.

- Binding Affinity Studies : Molecular docking simulations have been employed to assess the binding affinity of this compound with various biological targets, providing insights into its potential efficacy.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into the unique attributes of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Hydroxynaphthalene-1-carboxamide | Hydroxyl group on naphthalene | Exhibits different reactivity due to hydroxyl functionality |

| 5-Bromo-naphthalene-1-carboxamide | Bromine substitution on naphthalene | Increased lipophilicity and potential for halogen bonding |

| N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | Tetrahydrobenzothiophene structure | Potentially enhanced biological activity due to saturation |

This table illustrates how variations in functional groups can influence the reactivity and biological profiles of these compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound. For instance:

- Anticancer Activity : A study demonstrated that derivatives of naphthalene carboxamides exhibited significant cytotoxic effects against cancer cell lines. The mechanisms involved apoptosis induction through caspase activation .

- Antimicrobial Efficacy : Research indicated that thiophene derivatives showed potent antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could be further evaluated for similar properties.

- Inhibition Studies : In vitro assays have shown that compounds with similar structural motifs can inhibit specific enzymes linked to metabolic diseases, highlighting the therapeutic potential of this class of compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.